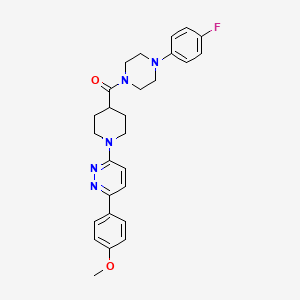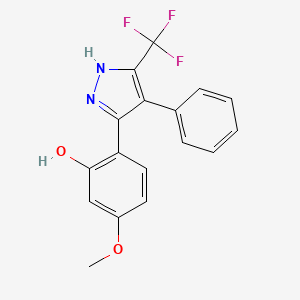
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides under mild conditions demonstrates the complexity of reactions involved in synthesizing such molecules (Heo et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed through various spectroscopic and structural techniques. Studies have detailed the structural characteristics of azepino fused diindoles, showing the broad scope of substrates leading to high yields (Kahar et al., 2020).
Chemical Reactions and Properties
The compound's chemical reactions include its participation in complex synthesis pathways. For example, reactions of thioacetamide derivatives with sulfonyl azides provide a method to achieve active-methylene N-sulfonylacetamidines (Dianova et al., 2015), illustrating the type of chemical transformations the compound may undergo.
Physical Properties Analysis
While specific data on "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide" were not found, the synthesis and structural elucidation of related compounds provide insights into their physical properties, such as solubility and crystallinity. The methodologies applied in these studies can guide the analysis of the physical properties of complex organic compounds.
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity, stability, and interaction with other chemical entities, have been explored through synthetic and analytical approaches. For instance, the synthesis and pharmacological evaluation of BPTES analogs for glutaminase inhibition demonstrate the exploration of chemical properties to achieve biological relevance (Shukla et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
- The creation of new amino acid derivatives based on sulfonyl chloride reactions, such as those involving amino acid sulfonamides, is a key area of research. This includes the synthesis of compounds with structures similar to the specified compound, demonstrating their potential in chemical synthesis and drug design (Riabchenko et al., 2020).
Antimicrobial Activity
- Research on bis(azolyl)sulfonamidoacetamides has revealed significant antimicrobial activities. These studies involve synthesizing compounds with similar structures and testing their effectiveness against various bacterial strains, highlighting the potential of such compounds in developing new antibacterial agents (P et al., 2021).
Structure-Activity Relationship Studies
- Structure-activity relationship (SAR) studies have been conducted on compounds with similar structures. These studies aim to understand how different chemical modifications affect the biological activity and binding affinities of these compounds, particularly in relation to receptor interactions (Chan et al., 1996).
Anticonvulsant Activity
- Some derivatives, similar in structure, have been explored for their anticonvulsant properties. This involves synthesizing and testing compounds for their effectiveness in controlling seizures, indicating the potential therapeutic applications of such compounds (Soyer et al., 2004).
Anti-Inflammatory Activity
- Compounds with similar structures have been synthesized and tested for their anti-inflammatory properties. This research is crucial for the development of new anti-inflammatory drugs and for understanding the biological mechanisms involved in inflammation (Bhor et al., 2022).
Anticancer Agents
- Indole derivatives, similar to the specified compound, have shown promising results as potential anticancer agents. This includes the synthesis and testing of compounds for their ability to inhibit the growth of cancer cells, highlighting the role of such compounds in cancer therapy (Yılmaz et al., 2015).
Cannabinoid Receptor Ligands
- Research into indol-3-yl-oxoacetamides as cannabinoid receptor type 2 ligands has been conducted. This involves synthesizing compounds and evaluating their binding affinity to cannabinoid receptors, which is significant for developing new therapeutic agents (Moldovan et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-26(20-11-5-4-6-12-20)25(30)19-33(31,32)23-17-28(22-14-8-7-13-21(22)23)18-24(29)27-15-9-2-3-10-16-27/h4-8,11-14,17H,2-3,9-10,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIHXVTSFZQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
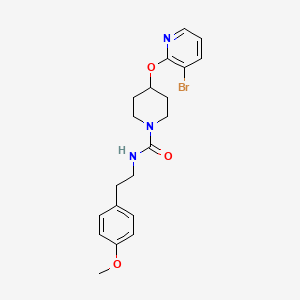
![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
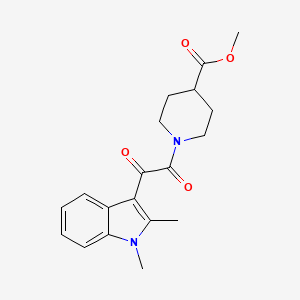
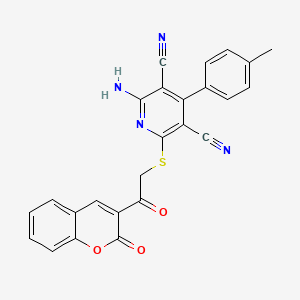
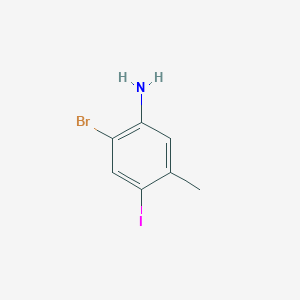

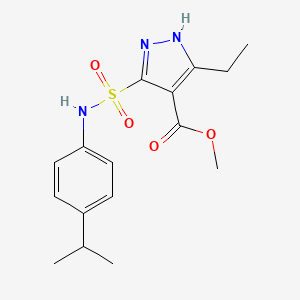
![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)
